THK-523

Description

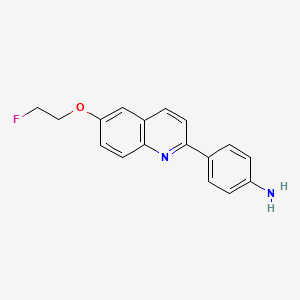

Structure

3D Structure

Properties

IUPAC Name |

4-[6-(2-fluoroethoxy)quinolin-2-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O/c18-9-10-21-15-6-8-17-13(11-15)3-7-16(20-17)12-1-4-14(19)5-2-12/h1-8,11H,9-10,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJOXECWZKCGBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C2)C=C(C=C3)OCCF)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of THK-523 for Tau Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of THK-523, a first-generation radiotracer developed for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease and other tauopathies.

Core Mechanism: Preferential Binding to Tau Fibrils

This compound is an arylquinoline derivative designed to bind to the β-sheet structures characteristic of aggregated tau protein in neurofibrillary tangles (NFTs). Its mechanism of action is centered on its ability to cross the blood-brain barrier and selectively bind to these tau aggregates, enabling their visualization and quantification through Positron Emission Tomography (PET).

In vitro studies have demonstrated that ¹⁸F-THK-523 exhibits a higher affinity for recombinant tau fibrils (K18Δ280K) compared to β-amyloid₁₋₄₂ fibrils.[1][2][3][4] Notably, two distinct binding sites on tau fibrils for ¹⁸F-THK-523 have been identified.[5] The affinity for the primary binding site on tau is approximately ten times higher than for β-amyloid fibrils. Furthermore, the density of binding sites (Bmax) for ¹⁸F-THK-523 is about five times greater on tau fibrils than on β-amyloid fibrils, further highlighting its preference for tau pathology.

Quantitative Binding Characteristics

The binding affinities of this compound and its derivatives for tau and amyloid-beta aggregates have been quantified in several studies. The following table summarizes key quantitative data from in vitro binding assays.

| Compound | Target Fibril | Binding Affinity (Kd/Ki) | Binding Site Density (Bmax) | Reference |

| ¹⁸F-THK-523 | Recombinant Tau (K18Δ280K) | Kd₁: 1.67 nM, Kd₂: 49.8 nM | Bmax₁: 2.1 pmol/nmol, Bmax₂: 12.0 pmol/nmol | |

| ¹⁸F-THK-523 | Recombinant Tau (K18ΔK280) | Kd: 1.99 nM | Not Reported | |

| ¹⁸F-THK-523 | Synthetic Amyloid-β₁₋₄₂ | Kd: 30.3 nM | 2.6 pmol/nmol | |

| This compound | Tau Fibrils | Ki: 59.3 nM | Not Reported | |

| THK-5105 | Tau Fibrils | Ki: 7.8 nM | Not Reported | |

| THK-5117 | Tau Fibrils | Ki: 10.5 nM | Not Reported |

Selectivity and Off-Target Binding

Autoradiography and histofluorescence studies on human brain tissue from Alzheimer's disease patients have confirmed the in vitro findings. These studies show that this compound binding co-localizes with immunoreactive tau pathology, such as neurofibrillary tangles and neuropil threads, but not with β-amyloid plaques.

However, a significant challenge with first-generation tau tracers like this compound is off-target binding. Research has indicated that this compound and its derivatives can bind to monoamine oxidase B (MAO-B), an enzyme abundant in the brain. This off-target binding can contribute to the PET signal, potentially confounding the interpretation of tau pathology, especially in regions with high MAO-B expression.

Further studies have also explored the selectivity of this compound for different forms of tau aggregates. It has been shown that this compound selectively binds to the paired helical filament (PHF) tau found in Alzheimer's disease but does not bind to the tau lesions present in non-AD tauopathies like corticobasal degeneration, progressive supranuclear palsy, or Pick's disease. Additionally, it does not bind to α-synuclein aggregates found in Parkinson's disease.

The following diagram illustrates the binding profile of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide overviews of the key experimental protocols used to characterize the tau binding mechanism of this compound.

This assay is used to determine the binding affinity (Kd) and the density of binding sites (Bmax) of a radioligand to its target.

Protocol Details:

-

Fibril Preparation: Synthetic β-amyloid₁₋₄₂ or recombinant tau fibrils (e.g., K18Δ280K) are prepared to a final concentration of 200 nM.

-

Incubation: The fibrils are incubated with increasing concentrations of ¹⁸F-THK-523 (ranging from 1 to 500 nM). To determine non-specific binding, a parallel set of experiments is conducted in the presence of a high concentration (e.g., 1-2 µM) of unlabeled this compound. The incubation is typically carried out for 1 hour at room temperature in an assay buffer.

-

Separation: The reaction mixture is filtered to separate the fibril-bound radioligand from the free radioligand.

-

Quantification: The radioactivity of the filters, representing the bound fraction, is measured using a gamma counter.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The binding parameters, Kd and Bmax, are then determined by analyzing the saturation binding data, for example, using a Scatchard plot.

This technique is used to visualize the distribution of radioligand binding in tissue sections, providing anatomical context to the binding sites.

Protocol Details:

-

Tissue Preparation: Serial sections from post-mortem human brain tissue (e.g., hippocampus) of individuals with Alzheimer's disease and age-matched controls are used.

-

Radioligand Incubation: The brain sections are incubated with ¹⁸F-THK-523.

-

Washing: The sections are washed to remove any unbound radiotracer.

-

Imaging: The radiolabeled sections are exposed to a phosphor imaging plate, which is then scanned to produce an autoradiogram showing the distribution of ¹⁸F-THK-523 binding.

-

Histological Correlation: Adjacent sections are stained using immunohistochemistry with antibodies against tau (e.g., AT8) and β-amyloid to identify the location of these pathologies.

-

Analysis: The autoradiogram is compared with the stained sections to determine if the regions of high ¹⁸F-THK-523 binding correspond to areas with a high density of tau deposits or β-amyloid plaques.

This method allows for the non-invasive assessment of radiotracer uptake and distribution in the brains of living animals.

Protocol Details:

-

Animal Models: Tau transgenic mice (e.g., rTg4510), amyloid-overexpressing mice (e.g., APP/PS1), and their wild-type littermates are used for comparative studies.

-

Radiotracer Administration: ¹⁸F-THK-523 is administered to the animals via intravenous injection.

-

PET Imaging: Dynamic PET scans are acquired to measure the uptake and clearance of the radiotracer in the brain over time.

-

Image Analysis: The PET images are reconstructed, and the retention of ¹⁸F-THK-523 in different brain regions is quantified and compared between the different mouse strains.

-

Ex Vivo Correlation: Following the imaging session, the animals are euthanized, and their brains are analyzed using autoradiography and histofluorescence to confirm that the in vivo PET signal corresponds to the presence of tau pathology.

Conclusion

This compound was a pioneering effort in the development of tau PET imaging agents. Its mechanism of action is characterized by a preferential and high-affinity binding to paired helical filament tau aggregates found in Alzheimer's disease. While its utility has been limited by off-target binding to MAO-B and a lack of binding to tau isoforms in other tauopathies, the study of this compound has provided a crucial foundation for the development of second and third-generation tau radiotracers with improved selectivity and pharmacokinetic properties. This in-depth understanding of its binding characteristics and the experimental methodologies used for its evaluation remains highly relevant for researchers and drug development professionals in the field of neurodegenerative diseases.

References

THK-523: A Technical Guide to a Selective Tau Imaging Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate in vivo detection and quantification of tau pathology are crucial for the diagnosis, monitoring of disease progression, and evaluation of therapeutic interventions for Alzheimer's disease (AD) and other tauopathies.[1][2] THK-523, chemically known as [2-(4-aminophenyl)-6-(2-fluoroethoxy)quinoline)], is a novel quinoline derivative developed as a positron emission tomography (PET) radiotracer for the specific imaging of tau protein aggregates in the brain.[3][4] This technical guide provides an in-depth overview of this compound, including its binding characteristics, pharmacokinetic properties, and the methodologies used for its evaluation.

Core Properties of ¹⁸F-THK-523

¹⁸F-THK-523 has been extensively studied to assess its suitability as a selective tau imaging agent. Key properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₅FN₂O | |

| Molecular Weight | 282.31 g/mol | |

| Lipophilicity (LogPₒ꜀ₜ) | 2.91 ± 0.13 | |

| Radiochemical Purity | >95% | |

| Specific Activity | 100 GBq/µmol (2.7 Ci/µmol) |

In Vitro Binding Characteristics

In vitro studies have demonstrated the high affinity and selectivity of ¹⁸F-THK-523 for tau fibrils over β-amyloid (Aβ) plaques.

Binding Affinity and Density on Recombinant Fibrils

Saturation binding assays were performed using synthetic K18Δ280K-tau fibrils and Aβ₁₋₄₂ fibrils.

| Fibril Type | Dissociation Constant (Kₔ) (nM) | Maximum Binding Sites (Bₘₐₓ) (pmol/nmol fibrils) |

| K18Δ280K-tau (Site 1) | 1.7 | 0.18 |

| K18Δ280K-tau (Site 2) | 15.2 | 0.43 |

| β-amyloid₁₋₄₂ | 17.8 | 0.12 |

Data from Fodero-Tavoletti et al., Brain, 2011.

In Vivo and Ex Vivo Findings

Preclinical and clinical studies have evaluated the performance of ¹⁸F-THK-523 in vivo.

Biodistribution in Mice

Ex vivo biodistribution studies in ICR mice demonstrated that ¹⁸F-THK-523 readily crosses the blood-brain barrier.

| Time Post-Injection | Brain Uptake (%ID/g) |

| 2 min | 2.75 ± 0.25 |

| 10 min | 1.48 ± 0.15 |

| 30 min | 0.85 ± 0.10 |

| 60 min | 0.55 ± 0.08 |

| 120 min | 0.32 ± 0.05 |

Data represents mean ± SD from four independent experiments.

Micro-PET Studies in Transgenic Mice

Micro-PET imaging studies revealed significantly higher retention of ¹⁸F-THK-523 in the brains of tau transgenic mice (rTg4510) compared to wild-type littermates and APP/PS1 mice, which develop Aβ plaques. A 48% higher retention was observed in tau transgenic mice.

Selectivity for Tau Pathology

Histofluorescence and autoradiography studies on human brain tissue have confirmed the selectivity of this compound for tau pathology. This compound binding co-localized with immunoreactive tau pathology but did not highlight Aβ plaques. However, it is important to note that while this compound demonstrates selectivity for paired helical filament (PHF)-tau in AD, it does not appear to bind to tau lesions in non-AD tauopathies such as corticobasal degeneration (CBD), progressive supranuclear palsy (PSP), and Pick's disease (PiD). Furthermore, it did not label α-synuclein-containing Lewy bodies in Parkinson's disease brain sections.

Experimental Protocols

Radiolabeling of ¹⁸F-THK-523

The radiosynthesis of ¹⁸F-THK-523 involves a nucleophilic substitution reaction.

Caption: Radiosynthesis workflow for ¹⁸F-THK-523.

Methodology:

-

Fluoride Activation: [¹⁸F]Fluoride is trapped on an anion-exchange resin and eluted with a solution of Kryptofix 2.2.2 and potassium carbonate. The complex is then dried azeotropically.

-

Nucleophilic Substitution: The tosylate precursor of this compound (BF-241) is added to the dried [¹⁸F]fluoride-Kryptofix complex and heated at 110°C for 10 minutes.

-

Purification: The crude reaction mixture is partially purified using an activated Sep-Pak tC18 cartridge.

-

HPLC Purification: The partially purified product is then subjected to semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC) for final purification.

-

Reformulation: The purified ¹⁸F-THK-523 is reformulated using a tC18 Sep-Pak cartridge to yield the final product with a radiochemical purity of over 95%.

In Vitro Binding Assay

The affinity of ¹⁸F-THK-523 for tau and Aβ fibrils is determined through saturation binding assays.

Caption: Workflow for in vitro saturation binding assay.

Methodology:

-

Fibril Preparation: Recombinant human tau (K18Δ280K) and Aβ₁₋₄₂ peptides are aggregated to form fibrils.

-

Incubation: A fixed amount of the prepared fibrils is incubated with increasing concentrations of ¹⁸F-THK-523 in a suitable buffer.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters (GF/B) to separate the bound from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.

-

Data Analysis: The binding data is analyzed using Scatchard plots to determine the dissociation constant (Kₔ) and the maximum number of binding sites (Bₘₐₓ).

Histofluorescence and Autoradiography

These techniques are employed to visualize the binding of this compound to tau pathology in human brain tissue.

Caption: Workflow for histofluorescence and autoradiography.

Methodology:

-

Tissue Preparation: Serial sections of post-mortem human brain tissue from Alzheimer's disease patients and healthy controls are prepared.

-

Immunohistochemistry: Adjacent sections are stained with specific antibodies against tau (e.g., AT8) and Aβ (e.g., 6F/3D) to identify the location of tau tangles and Aβ plaques, respectively.

-

Ligand Staining:

-

Histofluorescence: Sections are incubated with a solution of non-radioactive this compound (e.g., 100 µM).

-

Autoradiography: Sections are incubated with a solution of ¹⁸F-THK-523.

-

-

Imaging:

-

Histofluorescence: The sections stained with this compound are examined under a fluorescence microscope.

-

Autoradiography: The sections labeled with ¹⁸F-THK-523 are exposed to a phosphor imaging screen.

-

-

Analysis: The images from this compound staining/labeling are compared with the immunostained sections to assess the co-localization of this compound binding with tau and Aβ pathology.

Limitations and Future Directions

While ¹⁸F-THK-523 demonstrated high affinity and selectivity for PHF-tau in AD, a significant limitation is its high retention in white matter, which can complicate the visual interpretation of PET images and may limit its clinical utility. This has spurred the development of second-generation tau imaging agents with improved pharmacokinetic properties and lower non-specific binding. Nevertheless, the development and characterization of this compound have provided invaluable insights into the design criteria for effective tau PET tracers.

References

In Vitro Binding Profile of THK-523 to Tau Fibrils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding characteristics of THK-523, a quinoline derivative developed as a positron emission tomography (PET) imaging agent for tau pathology in Alzheimer's disease. The following sections detail the quantitative binding data, experimental methodologies, and logical workflows associated with the characterization of this radioligand.

Quantitative Binding Characteristics

The in vitro binding affinity and capacity of [¹⁸F]this compound have been assessed using saturation binding assays with recombinant tau fibrils (K18ΔK280) and synthetic amyloid-beta (Aβ₁₋₄₂) fibrils. These studies reveal a preferential binding of this compound to tau aggregates.

Table 1: In Vitro Binding Affinity (Kd) and Capacity (Bmax) of [¹⁸F]this compound

| Fibril Type | Binding Site | Dissociation Constant (Kd) (nM) | Binding Capacity (Bmax) (pmol/mg protein) | Reference |

| Tau (K18ΔK280) | High-Affinity | 1.7 | Not Reported | [1] |

| Tau (K18ΔK280) | Low-Affinity | 189.9 | Not Reported | [1] |

| Tau (K18ΔK280) | Not Specified | 1.99 | Not Reported | [2] |

| Aβ₁₋₄₂ | Not Specified | 20.7 | Not Reported | [1] |

| Aβ₁₋₄₂ | Not Specified | 30.3 | Not Reported | [2] |

Summary of Findings:

-

[¹⁸F]this compound demonstrates high-affinity binding to recombinant tau fibrils, with reported Kd values in the low nanomolar range (1.7 nM and 1.99 nM).

-

The affinity of [¹⁸F]this compound for tau fibrils is substantially higher than for Aβ₁₋₄₂ fibrils, indicating a significant in vitro selectivity for tau aggregates.

-

One study identified two distinct binding sites for [¹⁸F]this compound on tau fibrils: a high-affinity site and a low-affinity site.

-

Autoradiography studies on postmortem human brain tissue from Alzheimer's disease patients confirm that [¹⁸F]this compound binding co-localizes with tau pathology, specifically neurofibrillary tangles (NFTs), and not with Aβ plaques.

-

Further immunohistochemical and fluorescence studies have shown that this compound selectively binds to paired helical filament (PHF)-tau characteristic of Alzheimer's disease, but not to the tau lesions found in non-AD tauopathies such as corticobasal degeneration (CBD), progressive supranuclear palsy (PSP), or Pick's disease (PiD).

Experimental Protocols

The following sections describe the methodologies employed to determine the in vitro binding characteristics of this compound.

Preparation of Recombinant Tau and Aβ Fibrils

The formation of fibrillar aggregates is a prerequisite for in vitro binding assays.

-

Recombinant Tau Fibrils (K18ΔK280): The K18ΔK280 mutant of the tau protein is used to generate fibrillar structures. This is typically achieved by incubating the purified protein (e.g., 20 µM) at 37°C for several days (e.g., 3 days). The formation of fibrils is monitored using techniques such as Thioflavin S fluorescence and transmission electron microscopy.

-

Synthetic Aβ₁₋₄₂ Fibrils: Synthetic Aβ₁₋₄₂ peptides are incubated to form fibrils, which serve as a control to assess binding selectivity.

In Vitro Saturation Binding Assay

This assay is performed to determine the binding affinity (Kd) and density of binding sites (Bmax).

-

Incubation: A constant concentration of prepared fibrils (e.g., 200 nM of tau or Aβ fibrils) is incubated with increasing concentrations of [¹⁸F]this compound (e.g., 1-500 nM).

-

Non-specific Binding: To determine non-specific binding, a parallel set of reactions is prepared, which includes a high concentration of unlabeled this compound (e.g., 1-2 µM) to saturate the specific binding sites.

-

Equilibrium: The binding reactions are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 1 hour).

-

Separation: The bound and free radioligand are separated, typically by filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using a gamma counter.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The resulting data are then analyzed using non-linear regression (e.g., one-site or two-site binding models) with software like GraphPad Prism to calculate the Kd and Bmax values.

Autoradiography on Human Brain Tissue

This technique is used to visualize the distribution of this compound binding in relation to the underlying pathology in postmortem brain tissue.

-

Tissue Preparation: Serial sections of human brain tissue (e.g., from the hippocampus of Alzheimer's disease patients) are prepared.

-

Incubation: The brain sections are incubated with a solution containing [¹⁸F]this compound.

-

Washing: The sections are washed to remove unbound radioligand.

-

Exposure: The labeled sections are exposed to a phosphor imaging plate or film.

-

Immunohistochemistry: Adjacent serial sections are stained with antibodies against tau (e.g., AT8) and Aβ (e.g., 6F/3D) to identify the location of neurofibrillary tangles and amyloid plaques, respectively.

-

Co-localization Analysis: The autoradiography images are compared with the immunostained sections to determine if the binding of [¹⁸F]this compound co-localizes with tau or Aβ pathology.

Binding Selectivity Model

The collective in vitro data indicate a strong preference of this compound for tau fibrils over Aβ fibrils. This selectivity is a critical characteristic for a tau-specific imaging agent.

Conclusion

In vitro studies have robustly characterized this compound as a high-affinity radioligand with a notable selectivity for paired helical filament tau, as found in Alzheimer's disease, over Aβ fibrils and tau aggregates present in other tauopathies. The methodologies of saturation binding assays and autoradiography on human brain tissue have been pivotal in establishing this binding profile. These findings underscore the potential of [¹⁸F]this compound as a tool for the in vivo investigation of tau pathology in Alzheimer's disease, although its utility may be limited for other tau-related neurodegenerative disorders. It is important to note that while this compound was a pioneering tau tracer, its high white matter retention has led to the development of subsequent generations of tau PET ligands.

References

Preclinical Evaluation of ¹⁸F-THK523: A Technical Guide for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of ¹⁸F-THK523, a quinoline derivative developed as a positron emission tomography (PET) tracer for imaging tau pathology in Alzheimer's disease. The following sections detail the quantitative data from key studies, the experimental protocols employed, and visualizations of the scientific workflows.

Quantitative Data Summary

The preclinical assessment of ¹⁸F-THK523 has yielded critical quantitative data regarding its binding characteristics, pharmacokinetic properties, and in vivo performance. These findings are summarized in the tables below for ease of comparison.

Table 1: In Vitro Binding Affinity of ¹⁸F-THK523

| Target Fibrils | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) |

| Recombinant Tau (K18Δ280K) | 1.7 nM (High-affinity site) | 2.20 pmol/nmol |

| 20.7 nM (Low-affinity site) | ||

| β-amyloid₁₋₄₂ | 20.7 nM | 1.25 pmol/nmol |

Data sourced from in vitro binding studies using synthetic tau and Aβ fibrils.[1]

Table 2: Physicochemical and Pharmacokinetic Properties of ¹⁸F-THK523

| Property | Value |

| Molecular Weight | 282.31 g/mol |

| LogPoct | 2.91 ± 0.13 |

| Radiochemical Purity | >95% |

| Specific Activity | 100 GBq/µmol (2.7 Ci/µmol) |

| Peak Brain Uptake (Mice) | 2.75 ± 0.25 %ID/g at 2 min |

These properties indicate that ¹⁸F-THK523 possesses adequate lipophilicity to cross the blood-brain barrier.[1][2]

Table 3: In Vivo Brain Retention of ¹⁸F-THK523 in Transgenic Mice

| Mouse Model | Brain Retention (%ID/g at 30 min post-injection) | Significance (vs. Wild-Type) |

| rTg4510 (Tau transgenic) | Significantly higher (48% increase) | P < 0.007 |

| APP/PS1 (Aβ transgenic) | No significant difference | - |

| Wild-Type Littermates | Baseline | - |

In vivo microPET studies demonstrated significantly higher retention of ¹⁸F-THK523 in the brains of tau transgenic mice compared to wild-type and Aβ transgenic mice.[1][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following protocols are based on the primary literature describing the evaluation of ¹⁸F-THK523.

Radiosynthesis of ¹⁸F-THK523

The radiosynthesis of ¹⁸F-THK523 is achieved through a nucleophilic substitution reaction.

Procedure:

-

Precursor: The tosylate precursor of THK523, BF-241, is utilized.

-

Reaction: The precursor is reacted with [¹⁸F]fluoride. The reaction is carried out for 10 minutes at 110°C.

-

Purification:

-

The crude reaction mixture is first partially purified using an activated Sep-Pak tC18 cartridge.

-

Further purification is conducted via semi-preparative reverse-phase high-pressure liquid chromatography (HPLC).

-

-

Formulation: The final product is reformulated using a standard tC18 Sep-Pak cartridge, yielding ¹⁸F-THK523 with a radiochemical purity greater than 95%.

In Vitro Binding Assays

These assays are performed to determine the binding affinity and selectivity of ¹⁸F-THK523 for tau and Aβ fibrils.

Procedure:

-

Fibril Preparation: Synthetic β-amyloid₁₋₄₂ and recombinant tau (K18Δ280K) fibrils are prepared.

-

Incubation: The fibrils (200 nM) are incubated with increasing concentrations of ¹⁸F-THK523 (1–500 nM) for 1 hour at room temperature.

-

Non-specific Binding: To determine non-specific binding, parallel reactions are conducted in the presence of 1 µM of unlabeled THK523.

-

Separation: Bound and free radioligand are separated.

-

Data Analysis: The binding parameters (Kd and Bmax) are calculated using Scatchard analysis.

Autoradiography on Human Brain Tissue

Autoradiography is used to visualize the binding of ¹⁸F-THK523 to tau pathology in post-mortem human brain tissue.

Procedure:

-

Tissue Preparation: 5 µm serial sections from the hippocampus of Alzheimer's disease patients are used.

-

Incubation: The brain sections are incubated with 2.2 MBq/ml of ¹⁸F-THK523 at room temperature for 10 minutes.

-

Washing: The sections are briefly washed with water and 50% ethanol.

-

Exposure: After drying, the labeled sections are exposed to a phosphor imaging plate overnight.

-

Imaging: Autoradiographic images are obtained using a phosphor imaging instrument.

-

Validation: Adjacent sections are stained with antibodies against tau (AT8) and β-amyloid (6F/3D) for immunohistochemical validation.

In Vivo MicroPET Imaging in Animal Models

MicroPET imaging is performed to assess the in vivo performance of ¹⁸F-THK523 in animal models of Alzheimer's disease.

Procedure:

-

Animal Models: Tau transgenic mice (rTg4510), Aβ transgenic mice (APP/PS1), and their wild-type littermates are used.

-

Radiotracer Injection: Mice are intravenously injected with 3.7 MBq of ¹⁸F-THK523.

-

PET Scanning: Dynamic PET scans are conducted using a small animal PET scanner.

-

Image Analysis: Time-activity curves are generated to quantify the retention of the radiotracer in the brain and other organs.

-

Statistical Analysis: Statistical tests are used to compare the radiotracer uptake between the different mouse genotypes.

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the preclinical evaluation of ¹⁸F-THK523.

Caption: Radiosynthesis and purification workflow for ¹⁸F-THK523.

Caption: Logical flow of the preclinical evaluation of ¹⁸F-THK523.

References

THK-523 Blood-Brain Barrier Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

THK-523 is a quinoline derivative investigated for its potential as a diagnostic imaging agent for tau pathology in neurodegenerative diseases, particularly Alzheimer's disease. A critical characteristic for any central nervous system (CNS) therapeutic or diagnostic agent is its ability to cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available scientific data and methodologies related to the BBB permeability of this compound, with a focus on quantitative data, experimental protocols, and relevant biological pathways.

Physicochemical Properties and In Vivo Permeability

The ability of a molecule to cross the BBB is influenced by its physicochemical properties, such as lipophilicity and molecular weight. In vivo studies have been conducted to assess the brain uptake of radiolabeled this compound ([¹⁸F]this compound) in animal models, providing direct evidence of its BBB penetration.

Quantitative Data from In Vivo Studies

The following table summarizes the key quantitative parameters related to the BBB permeability of this compound, primarily derived from preclinical studies in mice.

| Parameter | Value | Species | Method | Reference |

| LogP octanol/water | 2.91 ± 0.13 | - | Calculated | [1] |

| Molecular Weight | 282.31 g/mol | - | - | [2] |

| Peak Brain Uptake | 2.75 ± 0.25 %ID/g | ICR Mice | Ex vivo biodistribution | [1] |

| Time to Peak Brain Uptake | 2 minutes | ICR Mice | Ex vivo biodistribution | [1] |

| Brain Retention in rTg4510 mice vs. Wild-Type | 48% higher (P < 0.007) | rTg4510 tau transgenic mice | Micro-positron emission tomography (microPET) | [1] |

Note: %ID/g = percentage of injected dose per gram of tissue.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to assess the BBB permeability of this compound.

Ex Vivo Biodistribution Studies in Mice

This protocol is used to determine the distribution of a radiolabeled compound in various organs, including the brain, at different time points after administration.

Micro-Positron Emission Tomography (microPET) Imaging

MicroPET is a non-invasive imaging technique that allows for the real-time visualization and quantification of the distribution of a radiolabeled tracer in the brain of living animals.

In Vitro Blood-Brain Barrier Permeability

As of the current literature review, there is a notable absence of published studies detailing the in vitro BBB permeability of this compound using standard models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays like the Caco-2 or Madin-Darby Canine Kidney (MDCK) cell models. Such studies would provide valuable data on passive diffusion and the potential involvement of efflux transporters.

Signaling Pathways and Transporter Interactions

Currently, there is no direct evidence in the available scientific literature to suggest that this compound's passage across the BBB is mediated by or influences specific signaling pathways. Furthermore, studies investigating the interaction of this compound with known BBB transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), have not been published. The physicochemical properties of this compound, particularly its moderate lipophilicity and relatively low molecular weight, suggest that passive diffusion is a likely mechanism of BBB penetration.

The following diagram illustrates the logical relationship for assessing potential transporter involvement, which represents a future area of research for this compound.

Conclusion

The available evidence from in vivo studies strongly indicates that this compound can cross the blood-brain barrier in mice. Its physicochemical properties are favorable for CNS penetration, and this is supported by direct measurements of brain uptake. However, a comprehensive understanding of its BBB transport mechanism is currently limited by the lack of in vitro permeability data and studies on its interaction with specific BBB transporters. Future research employing in vitro models would be highly valuable to further characterize the BBB permeability of this compound and to elucidate the precise mechanisms governing its entry into the brain. Such data would be crucial for the continued development and potential clinical translation of this compound and its analogs as CNS imaging agents.

References

The THK Series of Tau Tracers: A Technical Deep Dive into Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and development of the THK series of tau tracers, a significant class of molecules for the in vivo imaging of tau pathology in Alzheimer's disease and other tauopathies. This document provides a comprehensive overview of their chemical evolution, binding characteristics, and the experimental methodologies employed in their evaluation, including detailed protocols for key experiments.

Introduction: The Quest for a Tau-Specific Imaging Agent

The abnormal aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs) is a pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies. The ability to visualize and quantify tau deposits in the living brain is crucial for early diagnosis, disease monitoring, and the development of targeted therapies. The THK series of tau tracers, developed at Tohoku University, represents a pioneering effort to meet this need. These tracers are 2-arylquinoline derivatives designed to bind with high affinity to the β-sheet structures characteristic of tau aggregates.

Chemical Development of the THK Series

The development of the THK series began with the screening of compounds capable of binding to β-sheet structures, leading to the identification of 2-arylquinoline derivatives as a promising scaffold.[1] The initial lead compound, [¹⁸F]THK-523, demonstrated a higher affinity for tau fibrils compared to amyloid-β (Aβ) fibrils.[1][2] Subsequent structural optimization focused on improving binding affinity, selectivity over Aβ, and pharmacokinetic properties, leading to the development of a series of analogs, including [¹⁸F]THK-5105, [¹⁸F]THK-5117, [¹⁸F]THK-5317, and [¹⁸F]THK-5351.[1][3]

A key refinement was the introduction of a pyridine moiety in place of the phenyl ring in [¹⁸F]THK-5117 to create the more hydrophilic tracer [¹⁸F]THK-5351. This modification aimed to reduce non-specific binding and improve brain kinetics. Furthermore, the investigation of enantiomers revealed that the (S)-enantiomers, such as (S)-[¹⁸F]THK-5117 (also known as [¹⁸F]THK-5317), exhibited superior pharmacokinetics and a better signal-to-noise ratio compared to their (R)-counterparts.

Binding Properties and Quantitative Data

The THK tracers have been extensively characterized through in vitro binding assays using synthetic tau fibrils and human brain homogenates from Alzheimer's disease patients. The following tables summarize the key quantitative data for the prominent members of the THK series.

| Tracer | Target | Kd (nM) | Bmax (pmol/g) | Reference |

| [¹⁸F]THK-5105 | AD Hippocampal Homogenates | 2.63 | 358 | |

| [¹⁸F]THK-5117 | AD Hippocampal Homogenates | 5.19 | 338 | |

| [¹⁸F]this compound | AD Hippocampal Homogenates | 86.5 | 647.1 | |

| [¹⁸F]THK-5351 | AD Hippocampal Homogenates | 2.9 | 368.3 | |

| [³H]THK-5351 | AD Brain Homogenates | 5.6 (Kd1), 1 (Kd2) | 76 (Bmax1), 40 (Bmax2) |

Table 1: Dissociation Constants (Kd) and Maximum Binding Capacities (Bmax) of THK Tracers for Tau Aggregates.

| Tracer | Competitor | Target | Ki (nM) | Reference |

| THK-5105 | [¹⁸F]THK-5105 | Synthetic Tau Fibrils | 7.8 | |

| THK-5117 | [¹⁸F]THK-5105 | Synthetic Tau Fibrils | 10.5 | |

| This compound | [¹⁸F]THK-5105 | Synthetic Tau Fibrils | 59.3 | |

| THK-5117 | [³H]-L-Deprenyl | MAO-B (Putamen) | 148 | |

| THK-5117 | [³H]-L-Deprenyl | MAO-B (Hippocampus) | 286 | |

| THK-5351 | [³H]THK-5351 | Tau (Hippocampus) | 0.0001 (super-high), 16 (high) | |

| THK-5117 | [³H]THK-5351 | Tau (Hippocampus) | 0.0003 (super-high), 20 (high) |

Table 2: Inhibitory Constants (Ki) of THK Tracers for Tau and Off-Target Binding Sites.

A significant challenge identified during the development of the THK series was their off-target binding to monoamine oxidase B (MAO-B). This binding was particularly prominent in the basal ganglia and thalamus, regions with high MAO-B expression. Competition binding assays confirmed this interaction, with Ki values in the nanomolar range for some THK tracers against MAO-B. This off-target binding complicates the interpretation of PET signals in these brain regions and has been a primary driver for the development of second-generation tau tracers with reduced MAO-B affinity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the THK series of tau tracers.

Radiosynthesis of [¹⁸F]THK Tracers

The radiosynthesis of 18F-labeled THK tracers is typically achieved through nucleophilic substitution of a tosylate precursor.

Example Protocol for [¹⁸F]this compound Synthesis:

-

Precursor Preparation: The tosylate precursor of this compound (BF-241) is dissolved in dimethyl sulfoxide (DMSO).

-

Fluorination: The precursor solution is reacted with [¹⁸F]fluoride, which is produced in a cyclotron and activated. The reaction is carried out at 110°C for 10 minutes.

-

Purification:

-

The crude reaction mixture is first passed through an activated Sep-Pak tC18 cartridge for initial purification.

-

Further purification is performed using semi-preparative reverse-phase high-performance liquid chromatography (HPLC).

-

-

Formulation: The final product is reformulated using a standard tC18 Sep-Pak cartridge to yield [¹⁸F]this compound with high radiochemical purity (>95%).

In Vitro Binding Assays

In vitro binding assays are crucial for determining the affinity and selectivity of the tracers for tau aggregates.

Protocol for Saturation Binding Assay with Brain Homogenates:

-

Brain Homogenate Preparation:

-

Postmortem human brain tissue from the hippocampus of confirmed Alzheimer's disease patients is used.

-

The tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Aliquots of the homogenate are stored at -80°C.

-

-

Binding Reaction:

-

Brain homogenates are incubated with increasing concentrations of the radiolabeled THK tracer (e.g., 0.1–250 nM for [¹⁸F]THK-5105).

-

To determine non-specific binding, a parallel set of reactions is performed in the presence of a high concentration (e.g., 2 µM) of the corresponding unlabeled tracer.

-

The incubation is carried out for a specified time (e.g., 1 hour) at room temperature.

-

-

Separation and Counting:

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound tracer.

-

The radioactivity retained on the filters is measured using a gamma counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The dissociation constant (Kd) and maximum number of binding sites (Bmax) are determined by Scatchard analysis of the saturation binding data.

-

Autoradiography of Human Brain Sections

Autoradiography allows for the visualization of the regional distribution of tracer binding in postmortem brain tissue and its correlation with underlying pathology.

Protocol for Autoradiography with [³H]THK-5351:

-

Tissue Preparation:

-

Frozen postmortem human brain sections (e.g., 10-20 µm thick) from Alzheimer's disease patients are used.

-

-

Incubation:

-

The brain sections are incubated with a low nanomolar concentration (e.g., 3 nM) of the radiolabeled tracer (e.g., [³H]THK-5351) in a suitable buffer at room temperature for 30 minutes.

-

-

Washing:

-

The sections are washed sequentially in buffer to remove unbound tracer. A typical washing procedure involves multiple steps with increasing stringency (e.g., sequential washes in buffer and buffer containing ethanol).

-

-

Imaging:

-

The dried sections are exposed to a phosphor imaging plate or autoradiography film for a specific duration.

-

The resulting image is scanned to visualize the distribution of radioactivity.

-

-

Correlation with Histopathology: Adjacent brain sections are stained with specific antibodies for tau (e.g., AT8) and Aβ to correlate the tracer binding pattern with the distribution of pathological hallmarks.

In Vivo PET Imaging

Positron Emission Tomography (PET) is used to visualize and quantify the distribution of the THK tracers in the living brain of both animal models and human subjects.

Protocol for Human PET Imaging with [¹⁸F]THK-5351:

-

Subject Preparation: Participants (healthy controls and patients with Alzheimer's disease) are positioned in the PET scanner.

-

Tracer Administration: A bolus injection of the radiotracer (e.g., 185 MBq of [¹⁸F]THK-5351) is administered intravenously.

-

Image Acquisition:

-

Dynamic PET images are acquired for 90 minutes post-injection.

-

For quantitative analysis, static images are often generated by summing the frames from a specific time window (e.g., 50-70 minutes post-injection).

-

-

Image Analysis:

-

PET images are co-registered with the subject's magnetic resonance imaging (MRI) scan for anatomical reference.

-

Regions of interest (ROIs) are defined on the MRI to measure tracer uptake in specific brain areas.

-

The standardized uptake value ratio (SUVR) is calculated by normalizing the tracer uptake in a target region to a reference region with low specific binding, such as the cerebellar gray matter.

-

Protocol for Micro-PET Imaging in Transgenic Mice:

-

Animal Model: Transgenic mouse models of tauopathy (e.g., P301S or biGT mice) and wild-type controls are used.

-

Tracer Administration: The radiotracer (e.g., 16 ± 2 MBq of [¹⁸F]THK-5117) is administered intravenously.

-

Image Acquisition: A dynamic 90-minute emission recording is initiated immediately after tracer injection using a small-animal PET scanner.

-

Image Analysis:

-

PET images are co-registered to a mouse brain MRI atlas.

-

Volumes of interest (VOIs) are defined based on the atlas.

-

SUVRs are calculated using the cerebellum as the reference region.

-

Results are often validated with ex vivo autoradiography and immunohistochemistry on the same animals.

-

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships in the development and evaluation of THK tau tracers.

Caption: Workflow of the discovery and development of the THK series of tau tracers.

Caption: Experimental workflow for in vitro saturation binding assays of THK tracers.

Caption: Relationship between tau pathology and THK tracer binding, including off-target interactions.

Conclusion and Future Directions

The THK series of tau tracers has played a pivotal role in advancing the field of in vivo tau imaging. These first-generation tracers demonstrated the feasibility of visualizing tau pathology in the human brain, providing valuable insights into the pathophysiology of Alzheimer's disease and other tauopathies. The discovery of their off-target binding to MAO-B, however, highlighted a significant challenge and spurred the development of second-generation tau tracers with improved selectivity. The methodologies and data generated from the study of the THK series have laid a critical foundation for the ongoing development of more specific and sensitive imaging agents for the accurate diagnosis and monitoring of tau-related neurodegenerative diseases. Future research will continue to focus on developing tracers with optimal pharmacokinetic properties and minimal off-target binding to enable the full potential of tau PET imaging in clinical and research settings.

References

Pharmacokinetics and biodistribution of 18F-THK523

An In-Depth Technical Guide to the Pharmacokinetics and Biodistribution of ¹⁸F-THK523

Introduction

¹⁸F-THK523 is a novel positron emission tomography (PET) radiotracer developed for the in vivo imaging and quantification of tau protein pathology, a hallmark of Alzheimer's disease and other tauopathies.[1][2][3] Chemically known as [¹⁸F]2-(4-aminophenyl)-6-(2-fluoroethoxy)quinoline, this quinoline derivative was designed for its potential to selectively bind to neurofibrillary tangles (NFTs).[4] Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound—and its biodistribution is critical for interpreting imaging data and assessing its viability as a clinical and research tool. This guide provides a comprehensive overview of the preclinical data on ¹⁸F-THK523, focusing on its quantitative biodistribution, the experimental protocols used for its evaluation, and visual workflows of these processes.

Pharmacokinetics and Metabolism

The pharmacokinetic properties of ¹⁸F-THK523 have been primarily characterized in preclinical rodent models. These studies indicate that the tracer possesses characteristics essential for a brain imaging agent.

Blood-Brain Barrier (BBB) Penetration and Lipophilicity: For a PET tracer to be effective in neurologic imaging, it must efficiently cross the blood-brain barrier. ¹⁸F-THK523 has a molecular weight of 282.31 g/mol and an octanol/water partition coefficient (logP) of 2.91 ± 0.13, indicating adequate lipophilicity to facilitate passive diffusion across the BBB.[4] Preclinical studies confirm this, showing rapid and significant brain uptake immediately following intravenous injection.

Brain Kinetics: Upon entering the brain, ¹⁸F-THK523 reaches its maximum concentration quickly. In mice, peak brain uptake of 2.75 ± 0.25% of the injected dose per gram of tissue (%ID/g) occurs at 2 minutes post-injection. This is followed by a rapid clearance from the brain. In tau transgenic mice (rTg4510 model), brain retention of ¹⁸F-THK523 at 30 minutes post-injection was significantly higher (48% greater) compared to wild-type littermates, demonstrating its sensitivity to tau pathology.

Metabolism and Excretion: Following administration, ¹⁸F-THK523 undergoes metabolic processing. The liver shows significant initial uptake, peaking at approximately 5.0 %ID/g at 10 minutes, followed by a slow clearance. This clearance pattern mirrors a substantial and steady increase in radioactivity in the intestine, which reaches 11 %ID/g at 120 minutes. This suggests that the primary route of elimination for the tracer and its metabolites is through biliary excretion. A slow but steady increase in bone radioactivity, reaching 2.1 %ID/g at 120 minutes, is also observed, which may be indicative of some in vivo defluorination of the tracer.

Biodistribution Data

Ex vivo biodistribution studies in ICR mice provide quantitative data on the uptake of ¹⁸F-THK523 in various organs over time. The data, expressed as the percentage of injected dose per gram of tissue (%ID/g), are summarized below.

| Organ | 2 min (%ID/g ± SD) | 10 min (%ID/g ± SD) | 30 min (%ID/g ± SD) | 60 min (%ID/g ± SD) | 120 min (%ID/g ± SD) |

| Brain | 2.75 ± 0.25 | 1.80 ± 0.15 | 0.85 ± 0.10 | 0.45 ± 0.08 | 0.20 ± 0.05 |

| Blood | 1.50 ± 0.20 | 1.75 ± 0.18 | 2.00 ± 0.22 | 2.10 ± 0.25 | 2.05 ± 0.20 |

| Heart | 6.20 ± 0.80 | 3.50 ± 0.40 | 1.80 ± 0.25 | 1.10 ± 0.15 | 0.70 ± 0.10 |

| Kidney | 6.10 ± 0.75 | 4.80 ± 0.60 | 3.00 ± 0.40 | 2.00 ± 0.30 | 1.20 ± 0.20 |

| Liver | 4.50 ± 0.50 | 5.00 ± 0.65 | 4.20 ± 0.55 | 3.50 ± 0.45 | 2.80 ± 0.35 |

| Intestine | 1.20 ± 0.20 | 3.00 ± 0.35 | 6.50 ± 0.80 | 9.00 ± 1.10 | 11.00 ± 1.30 |

| Bone | 0.80 ± 0.15 | 1.20 ± 0.20 | 1.60 ± 0.25 | 1.90 ± 0.30 | 2.10 ± 0.30 |

Data compiled from Fodero-Tavoletti et al., Brain, 2011.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The key experimental protocols for evaluating ¹⁸F-THK523 are outlined below.

Radiosynthesis of ¹⁸F-THK523

The radiolabeling of THK523 is achieved through a nucleophilic substitution reaction.

-

Precursor: Tosylate precursor (BF-241).

-

Reaction: The precursor is reacted with [¹⁸F]fluoride. The reaction is conducted for 10 minutes at 110°C.

-

Purification (Crude): The initial crude product is partially purified using an activated Sep-Pak tC18 cartridge.

-

Purification (Final): Final purification is performed via semi-preparative reverse-phase high-pressure liquid chromatography (HPLC).

-

Reformulation: The purified ¹⁸F-THK523 is reformulated using a standard tC18 Sep-Pak cartridge to make it suitable for injection.

-

Quality Control:

-

Radiochemical Purity: >95%.

-

Radiochemical Yield: Approximately 24% (non-decay corrected).

-

Specific Activity: Average of 100 GBq/µmol (2.7 Ci/µmol) at the end of synthesis.

-

Ex Vivo Biodistribution Studies

These studies quantify the distribution of the radiotracer in various tissues after administration.

-

Animal Model: Male ICR mice (average weight 28–32 g).

-

Radiotracer Administration: 0.68–1.32 MBq of ¹⁸F-THK523 is administered via the tail vein.

-

Experimental Groups: Mice are divided into groups (n=4 per group) for sacrifice at different time points: 2, 10, 30, 60, and 120 minutes post-injection.

-

Tissue Collection: At the designated time points, mice are sacrificed by decapitation. The brain, blood, heart, kidneys, liver, intestine, and bone are removed and weighed.

-

Radioactivity Measurement: The radioactivity in each collected organ is measured using an automatic gamma counter.

-

Data Analysis: The percentage of injected dose per gram of tissue (%ID/g) is calculated by comparing the tissue's radioactivity count to its weight and the total injected dose.

Small Animal PET Imaging

In vivo imaging allows for the dynamic assessment of radiotracer uptake and clearance.

-

PET Scanner: A dedicated small animal PET scanner (e.g., Philips MOSAIC) is used.

-

Animal Models: Tau transgenic mice (rTg4510), APP/PS1 mice (β-amyloid model), and their respective wild-type littermates are used for specificity and selectivity studies.

-

Radiotracer Administration: Mice are intravenously injected with approximately 3.7 MBq (0.35 μg/kg) of ¹⁸F-THK523 in a 100 µl volume via the tail vein.

-

Anesthesia: During the scan, mice are anesthetized using isoflurane (e.g., 5% isoflurane with oxygen flow).

-

Image Acquisition: Dynamic scanning is typically performed for 60-90 minutes immediately following injection to generate time-activity curves. Static images are often analyzed at specific time points (e.g., 30 minutes post-injection) for comparing retention between groups.

-

Post-Imaging Analysis: Following the scan, mice may be euthanized and their brains harvested for subsequent biochemical or histofluorescence analysis to correlate imaging signals with underlying pathology.

Mandatory Visualizations

Diagrams of Experimental Workflows

Caption: Workflow for the radiolabeling of ¹⁸F-THK523.

Caption: Workflow for ex vivo biodistribution studies.

Caption: Workflow for in vivo small animal PET imaging studies.

References

- 1. 18F-THK523: a novel in vivo tau imaging ligand for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of the binding characteristics of [18F]THK-523 and other amyloid imaging tracers to Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Understanding THK-523's Affinity for Paired Helical Filaments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of THK-523, a quinoline derivative radiotracer developed for the in vivo imaging of tau pathology, specifically its affinity for paired helical filaments (PHFs) characteristic of Alzheimer's disease.

Binding Affinity and Selectivity of this compound

This compound was one of the first radioligands developed with the aim of selectively binding to tau aggregates.[1] In vitro binding studies have demonstrated its high affinity for recombinant tau fibrils. Scatchard analysis revealed two distinct binding sites on K18Δ280K-tau fibrils.[2] The high-affinity site has a dissociation constant (Kd1) of 1.67 nM with a maximum binding capacity (Bmax1) of 2.20 pmol of this compound per nmol of K18Δ280K-tau.[2] A lower-affinity site (Kd2) was also identified at 21.7 nM with a Bmax2 of 4.46 pmol/nmol.[2]

In contrast, this compound exhibits a significantly lower affinity for synthetic amyloid-β (Aβ)1-42 fibrils, with a single binding site identified at a Kd of 20.7 nM.[2] This demonstrates a more than 10-fold higher affinity of [18F]this compound for the primary binding site on tau fibrils compared to Aβ1-42 fibrils. Further studies using brain homogenates from patients with Alzheimer's disease confirmed the high affinity of [18F]this compound for native tau pathology.

The selectivity of this compound for PHF-tau is a critical characteristic. Autoradiography and histofluorescence studies on human brain tissue from Alzheimer's patients have shown that [18F]this compound binding co-localizes with immunoreactive tau pathology, such as neurofibrillary tangles (NFTs) and neuropil threads, particularly in the hippocampus and frontal regions. Conversely, there is a notable lack of co-localization with Aβ plaques. While some inconsistent staining of dense-cored Aβ plaques has been observed, this compound does not bind to diffuse Aβ plaques.

However, a significant limitation of this compound is its inability to bind to the different tau aggregate conformations found in non-Alzheimer's disease tauopathies. Studies have shown no significant binding of this compound to tau lesions in corticobasal degeneration (CBD), Pick's disease (PiD), or progressive supranuclear palsy (PSP). Furthermore, this compound does not bind to α-synuclein aggregates (Lewy bodies) found in Parkinson's disease. This high specificity for PHF-tau in Alzheimer's disease, while limiting its use as a broad tauopathy tracer, underscores its selectivity for a particular tau conformation.

Quantitative Binding Data

| Ligand | Target | Kd (nM) | Bmax (pmol/nmol fibril) | Ki (nM) |

| [18F]this compound | Recombinant Tau (K18Δ280K) - Site 1 | 1.67 | 2.20 | 59.3 |

| [18F]this compound | Recombinant Tau (K18Δ280K) - Site 2 | 21.7 | 4.46 | - |

| [18F]this compound | Synthetic Aβ1-42 | 20.7 | 1.25 | - |

| [18F]this compound | AD Mesial Temporal Homogenates | - | - | - |

| THK-5105 | Recombinant Tau (K18Δ280K) | - | - | 7.8 |

| THK-5117 | Recombinant Tau (K18Δ280K) | - | - | 10.5 |

| [11C]PiB | Synthetic Aβ1-42 | ~0.8 | ~1.0 | < 10 |

| [18F]BF-227 | Synthetic Aβ1-42 | - | - | < 10 |

Visualizing this compound's Binding Profile and Experimental Workflow

Binding Selectivity of this compound

Caption: this compound's preferential binding to PHF-tau in AD.

Experimental Workflow for In Vitro Autoradiography

Caption: Workflow for [18F]this compound autoradiography on brain tissue.

Detailed Experimental Protocols

In Vitro [18F]this compound Binding Assays with Synthetic Fibrils

This protocol is adapted from methodologies used to determine the binding affinity of [18F]this compound to synthetic tau and Aβ fibrils.

-

Fibril Preparation:

-

Synthesize K18Δ280K-tau fibrils by incubating 20 µM of the protein for 3 days at 37°C. Monitor fibril formation using Thioflavin S fluorescence and transmission electron microscopy.

-

Generate Aβ1-42 fibrils as previously described in the literature.

-

-

Binding Reaction:

-

Incubate 200 nM of either synthetic K18Δ280K-tau or Aβ1-42 fibrils with increasing concentrations of [18F]this compound (ranging from 1 to 500 nM).

-

To determine non-specific binding, run a parallel set of reactions in the presence of 1 µM of unlabeled this compound.

-

The reaction is carried out in a total volume of 200 µl of assay buffer (Phosphate Buffered Saline without Mg2+ and Ca2+, supplemented with 0.1% bovine serum albumin).

-

Incubate the reactions for 1 hour at room temperature.

-

-

Separation and Quantification:

-

Separate the bound from free radioligand using filtration or another suitable method.

-

Quantify the radioactivity of the bound fraction using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the binding data using Scatchard analysis with software such as GraphPad Prism to determine the dissociation constant (Kd) and maximum number of binding sites (Bmax).

-

In Vitro Autoradiography on Human Brain Tissue

This protocol outlines the procedure for visualizing [18F]this compound binding on post-mortem human brain tissue sections.

-

Tissue Preparation:

-

Obtain 5-µm thick serial sections from the hippocampus of confirmed Alzheimer's disease cases and age-matched controls.

-

Mount the sections on glass slides.

-

-

Radiolabeling:

-

Incubate the tissue sections with 2.2 MBq/ml of [18F]this compound.

-

After incubation, wash the sections to remove unbound radiotracer.

-

-

Imaging:

-

Expose the labeled sections to a phosphor imaging plate.

-

Acquire autoradiographic images using a phosphor imaging instrument (e.g., Fuji Film BAS-5000).

-

-

Histological Correlation:

-

Immunostain adjacent serial sections for tau pathology using an anti-tau antibody (e.g., AT8).

-

Immunostain another adjacent section for Aβ pathology using an anti-Aβ antibody (e.g., 6F/3D).

-

Compare the autoradiographic images with the immunostained sections to assess the co-localization of [18F]this compound binding with tau and Aβ pathology.

-

Histofluorescence Staining

This method is used to visualize this compound binding at a microscopic level.

-

Tissue Preparation:

-

Deparaffinize 5-µm tissue sections.

-

Minimize tissue autofluorescence by treating sections with 0.25% KMnO4 in phosphate-buffered saline (PBS) for 20 minutes.

-

Wash in PBS and then incubate with 1% potassium metabisulphite/1% oxalic acid in PBS for 5 minutes.

-

-

Staining:

-

Block sections with 2% bovine serum albumin in PBS (pH 7.0) for 10 minutes.

-

Stain with 100 µM of unlabeled this compound for 30 minutes.

-

-

Imaging:

-

Wash the sections in PBS and mount in a non-fluorescent mounting medium.

-

Visualize epifluorescent images using a suitable fluorescence microscope.

-

Co-localization can be assessed by overlaying images from this compound stained sections with adjacent sections that have been immunostained for specific pathologies.

-

Conclusion and Future Directions

This compound has been a foundational tool in the development of tau PET imaging, demonstrating high affinity and selectivity for the paired helical filaments found in Alzheimer's disease. Its utility is highlighted by its ability to distinguish PHF-tau from Aβ plaques and tau aggregates present in other tauopathies. However, the clinical application of [18F]this compound has been limited due to high retention in white matter. This has spurred the development of second-generation tau tracers, such as [18F]THK-5105, [18F]THK-5117, and [18F]THK-5351, which exhibit improved kinetics and lower white matter binding. The study of this compound continues to provide valuable insights into the structural requirements for selective tau binding and informs the ongoing development of more effective diagnostic tools for Alzheimer's disease and other neurodegenerative disorders.

References

Physicochemical and Radiosynthesis Properties

An In-Depth Technical Guide to the Initial In Vivo Imaging Studies with THK-523

This technical guide provides a comprehensive overview of the initial preclinical evaluation of ¹⁸F-THK523, a novel radiotracer developed for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease. The data and protocols presented are compiled from foundational studies to inform researchers, scientists, and drug development professionals.

This compound is a quinoline derivative designed for high affinity and selectivity to tau protein aggregates. For use in Positron Emission Tomography (PET), it is radiolabeled with fluorine-18 (¹⁸F). Key properties are summarized below.

| Parameter | Value | Reference |

| Molecular Weight | 282.31 g/mol | [1] |

| Lipophilicity (LogPₒₖₜ) | 2.91 ± 0.13 | [1] |

| Radiochemical Yield | 24% (non-decay corrected) | [1] |

| Specific Activity | 100 GBq/µmol (2.7 Ci/µmol) | [1] |

Experimental Protocols

Radiosynthesis of ¹⁸F-THK523

The synthesis of ¹⁸F-THK523 involves a nucleophilic substitution reaction.[1]

-

Precursor : The tosylate precursor, BF-241, is used as the starting material.

-

Reaction : The precursor undergoes nucleophilic substitution in a reaction lasting 10 minutes at 110°C.

-

Purification : The crude product is initially purified using an activated Sep-Pak tC18 cartridge.

-

Final Purification : Semi-preparative reverse-phase high-pressure liquid chromatography (HPLC) is employed for final purification.

-

Formulation : The final product, ¹⁸F-THK523, is formulated using a standard tC18 Sep-Pak, achieving over 95% radiochemical purity.

References

Methodological & Application

Application Notes and Protocols for 18F-THK523 PET Imaging in Rodents

Audience: Researchers, scientists, and drug development professionals.

Introduction:

18F-THK523 is a positron emission tomography (PET) radiotracer developed for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease and other neurodegenerative disorders.[1][2][3] This document provides a detailed protocol for conducting 18F-THK523 PET imaging studies in rodent models, covering animal preparation, radiotracer administration, image acquisition, and data analysis. The protocols outlined below are synthesized from published preclinical studies and general best practices for rodent PET imaging.

I. Quantitative Data Summary

The following tables summarize key quantitative parameters for 18F-THK523 PET imaging in rodents, primarily based on studies using tau transgenic mouse models.

Table 1: Radiotracer and Injection Parameters

| Parameter | Value | Reference |

| Radiotracer | 18F-THK523 | [1][2] |

| Injected Dose | 3.7 MBq (0.1 mCi) | |

| Injection Volume | 100 µL | |

| Route of Administration | Intravenous (tail vein) | |

| Specific Activity | ~100 GBq/µmol |

Table 2: Animal Model and Preparation

| Parameter | Description | Reference |

| Animal Model | rTg4510 (tau transgenic) mice and wild-type littermates | |

| Anesthesia | Isoflurane (5% for induction, 2% for maintenance) | |

| Anesthesia Gas Flow | Oxygen at 5 L/min for induction |

Table 3: PET Scanner and Imaging Parameters

| Parameter | Description | Reference |

| PET Scanner | Philips MOSAIC small animal PET scanner (or equivalent) | |

| Scan Type | Dynamic or Static | |

| Scan Duration (Static) | ~30 minutes post-injection | |

| Image Analysis Software | PMOD or similar |

Table 4: Key Quantitative Results

| Parameter | Value | Animal Model | Reference |

| Peak Brain Uptake | 2.75 ± 0.25 %ID/g at 2 min post-injection | ICR mice | |

| Retention in Transgenic vs. Wild-Type | 48% higher in rTg4510 mice at ~30 min post-injection | rTg4510 mice |

II. Experimental Protocols

This section provides detailed step-by-step methodologies for the key experiments involved in 18F-THK523 PET imaging in rodents.

Protocol 1: Animal Preparation

-

Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before imaging.

-

Fasting: While not explicitly stated for 18F-THK523, fasting for 4-6 hours before the scan is a common practice in rodent PET imaging to reduce physiological variability. Water should be available ad libitum.

-

Anesthesia Induction: Anesthetize the mouse in an induction chamber with 5% isoflurane in oxygen at a flow rate of 5 L/min.

-

Catheterization (Optional but Recommended): For precise and repeatable injections, place a catheter in the lateral tail vein.

-

Positioning: Place the anesthetized animal on the scanner bed. Secure the head in a stereotaxic holder to minimize motion artifacts.

-

Physiological Monitoring: Maintain the animal's body temperature at 37°C using a heating pad or lamp. Monitor respiration and heart rate throughout the procedure.

Protocol 2: Radiotracer Administration

-

Dose Preparation: Draw up 3.7 MBq of 18F-THK523 in a 100 µL volume of sterile saline.

-

Injection: Administer the prepared dose as a bolus injection via the tail vein (or pre-placed catheter).

-

Start of Scan: The injection time should be precisely recorded as it marks the beginning of the dynamic scan acquisition.

Protocol 3: PET/CT Image Acquisition

-

CT Scan (for anatomical reference): Perform a low-dose CT scan for attenuation correction and anatomical co-registration.

-

PET Scan:

-

Dynamic Acquisition: Start the PET scan immediately after the 18F-THK523 injection. A suggested framing protocol is: 12 x 10s, 6 x 30s, 5 x 60s, 8 x 300s (Total duration: 60 minutes). This allows for the generation of time-activity curves.

-

Static Acquisition: For simpler quantification of tracer retention, a static scan of 20-30 minutes can be acquired, starting at approximately 30 minutes post-injection.

-

Protocol 4: Image Reconstruction and Analysis

-

Image Reconstruction: Reconstruct the PET data using an appropriate algorithm such as 2D or 3D Ordered Subset Expectation Maximization (OSEM). The reconstruction parameters (e.g., number of iterations and subsets) should be optimized for the specific scanner being used.

-

Co-registration: Co-register the PET images to the CT or a standard MRI atlas for anatomical localization of tracer uptake.

-

Region of Interest (ROI) Analysis:

-

Define ROIs for specific brain regions of interest (e.g., hippocampus, cortex, cerebellum) on the co-registered anatomical image.

-

The cerebellum is often used as a reference region for calculating standardized uptake value ratios (SUVR) due to its typically low tau pathology.

-

-

Time-Activity Curve (TAC) Generation: For dynamic scans, generate TACs for each ROI by plotting the average radioactivity concentration within the ROI against time.

-

Quantification:

-

Standardized Uptake Value (SUV): Calculate SUV to semi-quantitatively measure tracer uptake.

-

SUVR: Calculate the SUVR by dividing the SUV of a target region by the SUV of the reference region (cerebellum). This can reduce variability between subjects.

-

Kinetic Modeling (for dynamic data): Fit the TACs to a suitable kinetic model (e.g., two-tissue compartment model) to estimate parameters such as the volume of distribution (VT), which is related to the density of available binding sites.

-

III. Visualizations

Experimental Workflow for 18F-THK523 PET Imaging in Rodents

Caption: Workflow for 18F-THK523 rodent PET imaging.

Signaling Pathway of 18F-THK523 in the Brain

Caption: 18F-THK523 crosses the BBB to bind to tau aggregates.

References

Application Notes and Protocols for Autoradiography using THK-523 on Human Brain Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

THK-523 is a quinoline derivative that has demonstrated high affinity and selectivity for tau pathology, particularly the paired helical filaments (PHFs) characteristic of Alzheimer's disease.[1][2] Its radiolabeled form, [¹⁸F]this compound, serves as a valuable tool for the in vitro visualization and quantification of tau aggregates in human brain tissue through autoradiography. This technique allows for the precise localization and measurement of tau pathology, providing critical insights for Alzheimer's disease research and the development of anti-tau therapeutics.

Autoradiography studies have consistently shown that [¹⁸F]this compound binding co-localizes with immunoreactive tau pathology in human brain sections from Alzheimer's disease patients, while showing minimal to no binding to β-amyloid plaques.[3][4][5] This specificity makes it a superior tool for specifically investigating tauopathy. This document provides a detailed protocol for performing autoradiography with [¹⁸F]this compound on human brain tissue, along with quantitative binding data and a visual representation of the experimental workflow.

Quantitative Data Summary

The following table summarizes the in vitro binding characteristics of [¹⁸F]this compound to synthetic tau and Aβ fibrils. These values highlight the tracer's selectivity for tau aggregates.

| Ligand | Fibril Type | Kd (nM) | Bmax (pmol/nmol fibrils) | Reference |

| [¹⁸F]this compound | K18Δ280K-tau | Kd1 = 1.99, Kd2 = 36.7 | Bmax1 = 0.13, Bmax2 = 0.45 | |

| [¹⁸F]this compound | Aβ1-42 | 21.5 | 0.11 |

Note: Two classes of binding sites were identified on K18Δ280K-tau fibrils for [¹⁸F]this compound.

Experimental Protocol: [¹⁸F]this compound Autoradiography on Human Brain Sections

This protocol is synthesized from methodologies reported in peer-reviewed studies.

1. Materials and Reagents

-

Postmortem human brain tissue sections (5-10 µm thickness), paraffin-embedded or frozen, from Alzheimer's disease patients and age-matched healthy controls.

-

[¹⁸F]this compound (radiolabeled)

-

Unlabeled this compound (for non-specific binding determination)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Bovine serum albumin (BSA)

-

Ethanol series (for dehydration)

-

Xylene or xylene substitute

-

Autoradiography film or phosphor imaging plates

-

Developing and fixing solutions for film or a phosphor imager scanner

-

Microscope slides and coverslips

-

Antibodies for immunohistochemical validation (e.g., anti-tau AT8, anti-Aβ 6F/3D)

2. Tissue Section Preparation

-

Obtain 5 µm thick serial sections from paraffin-embedded human hippocampal or cortical tissue blocks.

-

Mount the sections onto microscope slides.

-

Deparaffinize the sections by immersing them in xylene (or a substitute) followed by a graded ethanol series (e.g., 100%, 95%, 70%) and finally distilled water.

3. Autoradiography Procedure

-

Pre-incubation: Pre-incubate the deparaffinized sections in PBS containing 0.1% BSA for 10 minutes at room temperature to block non-specific binding sites.

-

Incubation: Incubate the sections with a solution of [¹⁸F]this compound in PBS with 0.1% BSA. A typical concentration is 2.2 MBq/ml.

-

For determination of total binding , incubate sections with [¹⁸F]this compound only.

-

For determination of non-specific binding , incubate adjacent serial sections with [¹⁸F]this compound in the presence of a high concentration of unlabeled this compound (e.g., 1-2 µM).

-

-

Incubate for 1 hour at room temperature.

-

Washing: Wash the sections to remove unbound radioligand. A typical washing procedure involves:

-

2 x 5-minute washes in cold PBS.

-

A brief dip in cold distilled water.

-

-

Drying: Air-dry the slides completely.

4. Imaging and Data Analysis

-

Exposure: Appose the dried, labeled sections to an autoradiography film or a phosphor imaging plate in a light-tight cassette. The exposure time will vary depending on the specific activity of the radiotracer and the density of tau pathology.

-

Image Acquisition:

-

If using film, develop the film according to the manufacturer's instructions.

-

If using a phosphor imaging plate, scan the plate using a phosphor imager.

-

-

Image Analysis:

-

Digitize the autoradiograms.

-

Perform densitometric analysis using appropriate image analysis software (e.g., ImageJ).

-

Quantify the specific binding by subtracting the non-specific binding signal from the total binding signal in corresponding brain regions.

-

5. Validation with Immunohistochemistry

To confirm that the [¹⁸F]this compound binding signal co-localizes with tau pathology, adjacent serial sections should be processed for immunohistochemistry using specific antibodies against tau (e.g., AT8) and Aβ (e.g., 6F/3D). This allows for direct comparison of the autoradiographic signal with the distribution of pathological protein aggregates.

Visualizations

This compound Binding Specificity

Caption: this compound demonstrates selective binding to tau aggregates over Aβ plaques.

Experimental Workflow for this compound Autoradiography

Caption: Step-by-step workflow for [¹⁸F]this compound autoradiography on human brain tissue.

References

- 1. Assessing THK523 selectivity for tau deposits in Alzheimer’s disease and non–Alzheimer’s disease tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.monash.edu [research.monash.edu]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. 18F-THK523: a novel in vivo tau imaging ligand for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for TH-523 PET Scan Image Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]THK-523 is a quinoline derivative positron emission tomography (PET) radiotracer designed for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease (AD).[1] Preclinical studies have demonstrated its selectivity for paired helical filament (PHF)-tau, the form of tau found in neurofibrillary tangles (NFTs) in AD.[2][3] this compound shows significantly higher retention in the cortical and hippocampal regions of individuals with AD compared to healthy controls.[2] Notably, it does not bind to tau lesions in non-AD tauopathies such as corticobasal degeneration or progressive supranuclear palsy, nor to α-synuclein aggregates.[2] This document provides detailed application notes and protocols for the acquisition and analysis of this compound PET scans to facilitate standardized research and clinical trial implementation.

I. Experimental Protocols

A. Participant Preparation and Radiotracer Administration

-

Participant Selection: Participants should be thoroughly screened, including clinical and cognitive assessments. For AD studies, a diagnosis of probable AD according to established criteria (e.g., NINCDS-ADRDA) is recommended. Healthy control (HC) participants should be cognitively normal.

-

Radiotracer Synthesis and Administration: [18F]this compound is synthesized as previously described in the literature. A typical intravenous injection of approximately 300 MBq of [18F]this compound is administered. Vital signs, including heart rate, blood pressure, and temperature, should be monitored before and at intervals after the injection.

B. PET/MR Image Acquisition